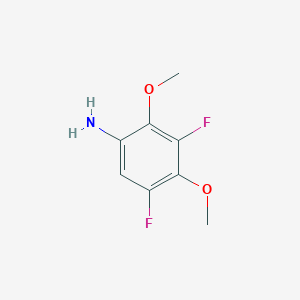
3,5-Difluoro-2,4-dimethoxyaniline
Cat. No. B041684
Key on ui cas rn:
195136-67-5
M. Wt: 189.16 g/mol
InChI Key: IWVNUSZUKBDACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05830912
Procedure details


The nitro group of 3,5-difluoro-2,4-dimethoxynitrobenzene (10.9 g, 49.7 mmol) is reduced by catalytic hydrogenation at 40 psi in ethanol/ethyl acetate over 10% Pd/carbon. Progress is monitored by TLC. When the reaction is complete, the catalyst is collected on a diatomaceous earth pad over a glass frit via filtration. The filtrate is concentrated in vacuo, giving pure 1-amino-3,5-difluoro2,4-dimethoxybenzene (2) as 9.40 g (99.8%) of a clear, pale brown oil: 1H NMR (CDCl3) 6.25 (dd, 1H), 3.89 (two s, 6H), 3.7 (br s, 2H); 19F NMR (CDCl3) 135.5 (d, 1F), 146.9 (s, 1F). Anal. calc. for C8H9NO2F2 : C, 50.80; H, 4.80; N, 7.40. Found: C, 50.61; H, 4.81; N, 7.26. The hydrochloride salt is obtained by treating a dioxane solution of 5 with 4M HCl in dioxane, collecting the precipitate on a Buchner funnel, rinsing with dioxane, and drying in vacuo to give the hydrochloride salt of Compound 2 as a bone-white powder: m.p. 213°-218° C. (dec.); 1H NMR (D2O) 7.1 (br d, 1H), 4.05 (br s, 6H); 19F (D2O) 131.1 (dd, 1F), 141.6 (s, 1F). Anal. calc. for C8 H10NO2F2Cl: C, 42.59; H, 4.47; N, 6.21. Found: C, 42.75; H, 4.47; N, 6.14.

Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:14][CH3:15])=[C:4]([N+:11]([O-])=O)[CH:5]=[C:6]([F:10])[C:7]=1[O:8][CH3:9]>C(O)C.C(OCC)(=O)C.[Pd].[C]>[NH2:11][C:4]1[CH:5]=[C:6]([F:10])[C:7]([O:8][CH3:9])=[C:2]([F:1])[C:3]=1[O:14][CH3:15] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C=C(C1OC)F)[N+](=O)[O-])OC
|
Step Two
|
Name
|
ethanol ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.C(C)(=O)OCC
|
Step Three
|
Name
|
Pd carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].[C]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is collected on a diatomaceous earth pad over a glass frit via filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=C(C(=C1)F)OC)F)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
